molecular formula C16H15N3O2S B026766 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 107951-97-3

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B026766
CAS No.: 107951-97-3
M. Wt: 313.4 g/mol
InChI Key: IPMIMUQYCSXGCJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxybenzyl alcohol. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbonyl compounds to yield the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions such as temperature, solvent, and catalyst to achieve high yield and purity. Scale-up processes may include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. A study by Choudhary et al. (2020) highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance, a study conducted by Wang et al. (2021) showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo was also documented, suggesting its potential as a therapeutic agent in oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis route was developed by Zhang et al. (2022), where the compound was synthesized via a multi-step reaction involving triazole formation and thiol functionalization. The synthesized compound was evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant activity with IC50 values below 20 µM.

Fungicidal Properties

The compound has been evaluated for its fungicidal properties against various plant pathogens. A study by Kumar et al. (2019) reported that it effectively inhibited the growth of Fusarium species, which are known to cause significant crop losses. Field trials indicated an increase in crop yield when applied as a foliar spray.

Case Study: Field Trials

In field trials conducted in India, the application of this compound resulted in a 30% reduction in fungal infections in wheat crops compared to untreated controls. This demonstrates its potential utility as a biopesticide.

Polymer Chemistry

The compound has been explored as a building block for advanced materials due to its unique chemical structure. Research indicates that it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

A study by Lee et al. (2023) focused on developing polymer composites using this triazole derivative. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional polymers, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as matrix metalloproteinases (MMPs), which play a role in tumor progression and metastasis. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenoxy and phenyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound for research and development .

Biological Activity

5-[(4-Methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. Compounds in this class have been studied for their potential antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_4O_2S. Its structure features a triazole ring with a phenyl group and a methoxyphenoxy substituent that may influence its biological activity through electronic and steric effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study on related compounds showed that at a concentration of 125 µg/mL, various synthesized triazole derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) ranged from 31.25 to 62.5 µg/mL for effective compounds .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
5-[(4-Methoxyphenoxy)methyl]-4-phenyl ...31.25Pseudomonas aeruginosa
Other derivatives31.25 - 62.5E. coli, S. aureus

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can selectively target cancer cells while sparing normal cells. For instance, synthesized derivatives were tested against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Some compounds exhibited IC50 values as low as 13 µg/mL against HepG2 liver cancer cells .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundIC50 (µg/mL)Cancer Cell Line
5-[(4-Methoxyphenoxy)methyl]-4-phenyl ...13HepG2
Other derivatives13 - 28Various

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their substituents. For example, the presence of electron-donating groups such as methyl enhances the potency of these compounds against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .

Key Findings:

  • Electron-donating groups increase cytotoxicity.
  • Electron-withdrawing groups decrease efficacy.

Properties

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-7-9-14(10-8-13)21-11-15-17-18-16(22)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMIMUQYCSXGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355475
Record name 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107951-97-3
Record name 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

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